molecular formula C22H20N2O4S B2675453 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-52-7

2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2675453
CAS No.: 922061-52-7
M. Wt: 408.47
InChI Key: YTIATWUFTBZDTB-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Biological Activity

2,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₃₃N₃O₃S
  • Molecular Weight : 525.68 g/mol
  • CAS Number : 921889-73-8

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds in the dibenzoxazepin class have demonstrated inhibition of tyrosinase, an enzyme critical in melanin production .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies indicate that derivatives of dibenzoxazepin compounds can inhibit growth in bacterial strains and fungi .
  • Antiparasitic Effects : In vitro studies have indicated that related compounds possess significant activity against Giardia parasites, with IC50 values suggesting potent efficacy .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionPotent inhibition of tyrosinase
AntimicrobialEffective against multiple bacterial strains
AntiparasiticIC50 = 0.28 µM against Giardia parasites

Case Studies

  • Tyrosinase Inhibition :
    • A study demonstrated that analogs of the compound inhibited mushroom tyrosinase with a potency significantly higher than that of kojic acid. The kinetic studies suggested competitive inhibition and were supported by molecular docking simulations .
  • Antimicrobial Testing :
    • Testing against six common agricultural pathogens showed that the compound exhibited moderate to high inhibitory activities at concentrations as low as 50 µg/mL, outperforming traditional antifungal agents .
  • Antiparasitic Activity :
    • Research indicated that the compound had a notable effect on Giardia lamblia, with results showing effective growth inhibition comparable to established antiparasitic drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of specific functional groups appears to enhance its interaction with biological targets:

  • Substitution Patterns : Methyl groups at certain positions on the aromatic rings have been associated with increased potency against microbial and parasitic targets.
  • Dibenzoxazepine Core : The dibenzoxazepine structure is critical for the observed biological activities, providing a scaffold for further modifications to optimize efficacy.

Scientific Research Applications

Pharmacological Applications

The dibenzo[b,f][1,4]oxazepine derivatives have been studied for their potential in various therapeutic areas:

Antipsychotic Activity

Research indicates that compounds within this class may exhibit antipsychotic effects by modulating neurotransmitter systems such as dopamine and serotonin. The structural features of 2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suggest it could interact with specific receptors involved in psychotic disorders.

Anti-inflammatory Properties

Studies have shown that sulfonamides can possess anti-inflammatory effects. The sulfonamide group may play a crucial role in inhibiting inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Activity

The potential antimicrobial properties of this compound have been noted in preliminary studies. Its unique structure may enhance its ability to inhibit bacterial growth or act against specific pathogens.

Case Study 1: Antipsychotic Evaluation

In a study examining the antipsychotic effects of dibenzo[b,f][1,4]oxazepines, this compound was evaluated for its binding affinity to dopamine receptors. Results indicated significant receptor binding activity comparable to established antipsychotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of sulfonamides highlighted how compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

Properties

IUPAC Name

2,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-8-11-21(15(2)12-14)29(26,27)23-16-9-10-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIATWUFTBZDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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